![molecular formula C15H10ClFO4 B6410675 3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261939-73-4](/img/structure/B6410675.png)
3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, or 3-CMPFBA for short, is a synthetic organic compound with a wide range of applications in scientific research. It has a unique structure, consisting of a benzene ring with a chlorine and a methoxycarbonyl group attached, as well as a fluorine atom. This structure makes it a versatile compound that can be used for a variety of purposes.
Scientific Research Applications
3-CMPFBA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent probe for studying biological systems. It is also used as a model compound for studying the structure and reactivity of other compounds, and as a tool for studying the properties of organic molecules.
Mechanism of Action
The mechanism of action of 3-CMPFBA is largely unknown. However, it is believed that its unique structure allows it to interact with other molecules in a variety of ways. For example, it is thought to be able to form hydrogen bonds with other molecules, as well as to interact with them through van der Waals forces. This allows it to bind to other molecules and influence their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPFBA are not well understood. However, it is believed to have some effect on the metabolism of certain molecules, such as hormones and neurotransmitters. It is also thought to be able to interact with certain proteins, which could potentially lead to changes in their activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-CMPFBA in lab experiments is its versatility. Its unique structure allows it to interact with a variety of molecules, making it a useful tool for studying their properties. However, there are some limitations to using 3-CMPFBA in lab experiments. It is not always easy to obtain pure 3-CMPFBA, as it can be difficult to separate it from other compounds in a reaction. Additionally, its effects on biological systems are not fully understood, so its use in experiments involving living organisms should be done with caution.
Future Directions
There are a number of potential future directions for 3-CMPFBA research. One possible direction is to further study its biochemical and physiological effects. This could involve researching its interactions with proteins and other molecules, as well as its effects on hormones and neurotransmitters. Another potential direction is to explore its potential applications in drug development. This could involve researching its ability to bind to and affect the activity of certain proteins, as well as its potential to be used as a fluorescent probe. Finally, further research could be done to improve the synthesis method of 3-CMPFBA, in order to make it easier to obtain pure samples of the compound.
Synthesis Methods
3-CMPFBA can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylbenzoic acid with 4-fluorobenzaldehyde. This reaction is conducted in the presence of a base, such as sodium hydroxide, and yields 3-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid. The second step involves the conversion of this compound into its pure form. This is done by recrystallization, which involves dissolving the compound in a solvent, such as ethanol, and then cooling the solution to separate out the pure compound.
properties
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)9-2-4-12(16)10(7-9)11-6-8(14(18)19)3-5-13(11)17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPSVDOKUVCNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691974 |
Source
|
Record name | 2'-Chloro-6-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261939-73-4 |
Source
|
Record name | 2'-Chloro-6-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.